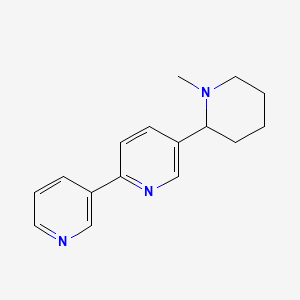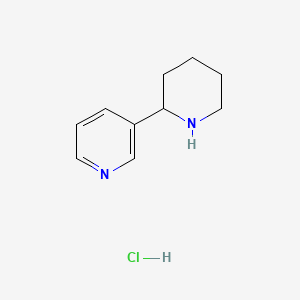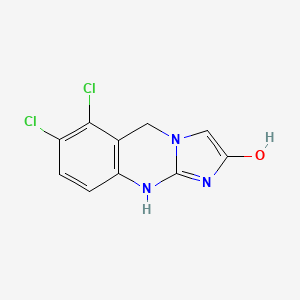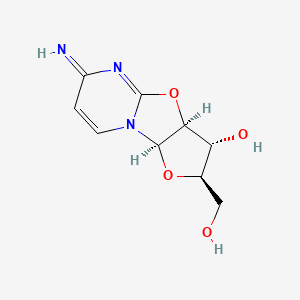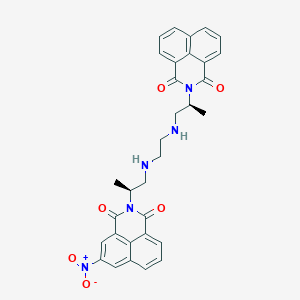
Bisnafide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bisnafide is a bis-naphthalimide compound with anticancer activity. Bisnafide selectively intercalates guanine-cytosine (GC) rich regions of DNA, thereby interfering with DNA replication machinery and activity of topoisomerase II. As a result, this agent causes potent cytotoxicity.
Applications De Recherche Scientifique
Anticancer Activity
Bisnafide demonstrates significant anticancer properties. It operates by selectively intercalating into guanine-cytosine (GC) rich regions of DNA, disrupting the DNA replication machinery and the activity of topoisomerase II. This leads to substantial cytotoxic effects, making it a potent candidate for cancer treatment (2020).
Validation of Cleaning Procedures
In research focusing on cleaning procedures for potent drugs, bisnafide has been used as a test compound. This study developed and validated cleaning procedures for surfaces exposed to bisnafide, important for maintaining safe laboratory environments (Segretario et al., 1998).
Analytical Method Development
Bisnafide has been used in the development of analytical methods. A high-performance liquid chromatography (HPLC) assay with ultraviolet detection was created for determining bisnafide in human plasma, a crucial step in studying its pharmacokinetics and clinical applications (Lai et al., 1998).
Investigating Particulate Matter Formation
Research on bisnafide has included investigations into the cause of particulate formation in drug vials, which is critical for pharmaceutical stability and safety. This study identified photodegradation as a cause for particulate formation, providing insights into drug formulation and storage (Rubino et al., 1999).
Applications in Molecular Imaging
While not directly involving bisnafide, related research in molecular imaging using bis(thiosemicarbazonato) metal complexes highlights the broader context in which bisnafide's chemical class is studied. These complexes have shown potential in imaging hypoxic tumors and other medical applications (Cortezon-Tamarit et al., 2016).
Propriétés
Numéro CAS |
144849-63-8 |
|---|---|
Nom du produit |
Bisnafide |
Formule moléculaire |
C32H29N5O6 |
Poids moléculaire |
624.6 g/mol |
Nom IUPAC |
5-nitro-2-[(2R)-1-[2-[[(2R)-2-(5-nitro-1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]amino]ethylamino]propan-2-yl]benzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C32H28N6O8/c1-17(35-29(39)23-7-3-5-19-11-21(37(43)44)13-25(27(19)23)31(35)41)15-33-9-10-34-16-18(2)36-30(40)24-8-4-6-20-12-22(38(45)46)14-26(28(20)24)32(36)42/h3-8,11-14,17-18,33-34H,9-10,15-16H2,1-2H3/t17-,18-/m1/s1 |
Clé InChI |
NHNAJRPSGCYNRS-OALUTQOASA-N |
SMILES isomérique |
C[C@H](CNCCNC[C@@H](C)N1C(=O)C2=CC=CC3=CC(=CC(=C32)C1=O)[N+](=O)[O-])N4C(=O)C5=CC=CC6=CC(=CC(=C65)C4=O)[N+](=O)[O-] |
SMILES |
CC(CNCCNCC(C)N1C(=O)C2=CC=CC3=CC(=CC(=C32)C1=O)[N+](=O)[O-])N4C(=O)C5=CC=CC6=CC(=CC(=C65)C4=O)[N+](=O)[O-] |
SMILES canonique |
CC(CNCCNCC(C)N1C(=O)C2=CC=CC3=CC(=CC(=C32)C1=O)[N+](=O)[O-])N4C(=O)C5=CC=CC6=CC(=CC(=C65)C4=O)[N+](=O)[O-] |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
(R,R)-2,2'-(1,2-ethanediylbis(imino(1-methyl-2,1-ethanediyl)))-bis(5-nitro-1H-benz(de)isoquinolone-1,3-(2H)-dione)dimethanesulfonate bisnafide DMP 840 DMP-840 NSC D640430 NSC-D640430 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



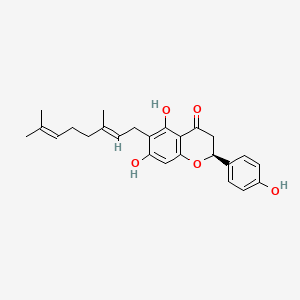
![7-{[4-(Dimethylamino)phenyl][(6-methylpyridin-2-yl)amino]methyl}-2-methylquinolin-8-ol](/img/structure/B1667368.png)
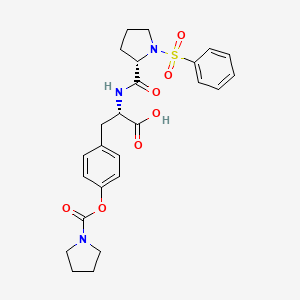

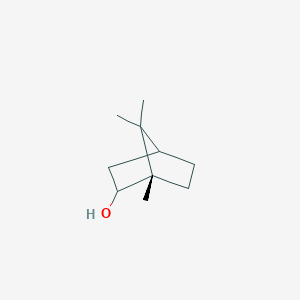
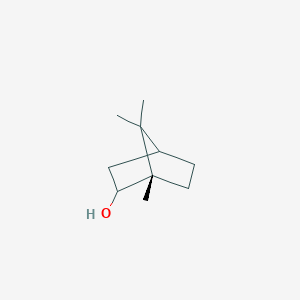
![N-[2-[(2-oxoazepan-3-yl)carbamoyl]phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B1667374.png)
